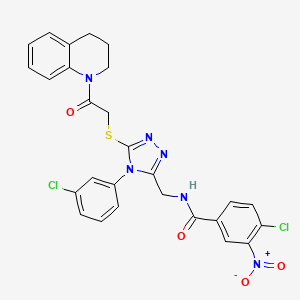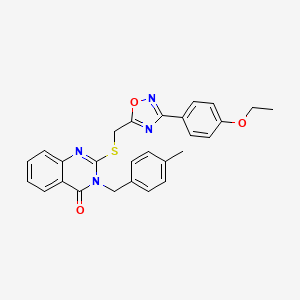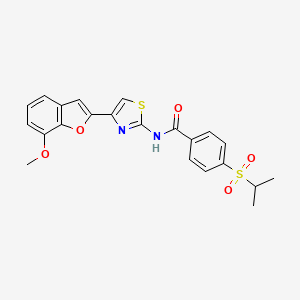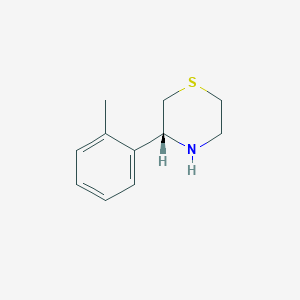
4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C27H22Cl2N6O4S and its molecular weight is 597.47. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activity
The compound has been involved in the synthesis of various heterocyclic systems, demonstrating significant antibacterial and antifungal properties. Research indicates that certain derivatives synthesized from similar compounds have been effective against a range of microbial strains. For instance, studies have shown the synthesis and evaluation of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives and their considerable antibacterial activity. These compounds have been characterized through methods like elemental analyses, IR, 1H NMR, and mass spectra, underlining the multifaceted approach in understanding their properties and potential applications in fighting bacterial infections (Hui et al., 2000).
Antimalarial and Antiviral Properties
Research into compounds structurally similar to 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide has unveiled promising antimalarial and antiviral properties. For example, certain chloroquinolinyl-1H-pyrazoles were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum, demonstrating significant inhibitory effects. Additionally, some compounds were also tested for anti-SARS-CoV-2, antibacterial, and cytotoxic activities, suggesting a broad spectrum of potential therapeutic applications (Zapol’skii et al., 2022).
Inhibition of Lipase and α-Glucosidase
The derivative compounds of the base structure have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. These enzymes are crucial in metabolic processes, and their inhibition can be essential for treating conditions like obesity and diabetes. Studies have shown that certain synthesized compounds demonstrated substantial anti-lipase and anti-α-glucosidase activities, indicating potential applications in managing and treating metabolic disorders (Bekircan et al., 2015).
properties
IUPAC Name |
4-chloro-N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N6O4S/c28-19-7-3-8-20(14-19)34-24(15-30-26(37)18-10-11-21(29)23(13-18)35(38)39)31-32-27(34)40-16-25(36)33-12-4-6-17-5-1-2-9-22(17)33/h1-3,5,7-11,13-14H,4,6,12,15-16H2,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSKCQTZVVABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)
![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2634320.png)

![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2634324.png)
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/no-structure.png)
![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)


![2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2634332.png)

![6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2634337.png)
